molecular formula C29H32N2O4 B12156871 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 384367-11-7

5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156871
CAS No.: 384367-11-7
M. Wt: 472.6 g/mol
InChI Key: LUVPGWMGWQAHAV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic framework incorporating pyrazole and benzoxazine moieties. Its structure includes a 4-butoxy-3-methoxyphenyl group at position 5 and a 4-ethoxyphenyl group at position 2 (Figure 1).

Properties

CAS No.

384367-11-7

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H32N2O4/c1-4-6-17-34-27-16-13-21(18-28(27)32-3)29-31-25(23-9-7-8-10-26(23)35-29)19-24(30-31)20-11-14-22(15-12-20)33-5-2/h7-16,18,25,29H,4-6,17,19H2,1-3H3

InChI Key

LUVPGWMGWQAHAV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Cyclization to Form Benzoxazine: The pyrazole intermediate is then subjected to cyclization with an appropriate phenol derivative to form the benzoxazine ring. This step often requires the use of a catalyst such as Lewis acids (e.g., aluminum chloride) or Bronsted acids (e.g., sulfuric acid).

    Introduction of Substituents: The final step involves the introduction of butoxy, methoxy, and ethoxy groups through nucleophilic substitution reactions. These reactions are typically carried out under mild conditions using alkyl halides and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolo-benzoxazine derivatives.

    Substitution: Formation of substituted pyrazolo-benzoxazine derivatives with various functional groups.

Scientific Research Applications

Basic Information

  • Chemical Name: 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • CAS Number: 383904-03-8
  • Molecular Formula: C29H31ClN2O4
  • Molecular Weight: 507.0204 g/mol

Structural Features

The compound features a complex structure that includes a pyrazolo-benzoxazine core, which is known for its bioactive properties. The presence of various substituents like butoxy and ethoxy groups enhances its solubility and biological activity.

Anticancer Activity

Research indicates that benzoxazine derivatives possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation across various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds potential candidates for cancer therapy .

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of several benzoxazine derivatives against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM, highlighting their potential as lead compounds for further development .

Anti-inflammatory Properties

Benzoxazine derivatives have also been investigated for their anti-inflammatory effects. Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that benzoxazine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic utility in neurological applications .

Synthesis Methodologies

The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions including cyclization processes and substitution reactions. These methodologies are crucial for optimizing yield and purity of the final product.

Table: Common Synthesis Pathways

StepReaction TypeDescription
1SubstitutionIntroduction of butoxy and ethoxy groups onto the aromatic rings
2CyclizationFormation of the pyrazolo-benzoxazine core through cyclization reactions
3PurificationTechniques such as recrystallization or chromatography to isolate pure compound

Mechanism of Action

The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[1,5-c][1,3]benzoxazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Butoxy-3-methoxyphenyl / 4-ethoxyphenyl C₂₈H₃₀N₂O₃ 442.56 Enhanced lipophilicity, mixed alkoxy groups
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[...] 4-Butoxyphenyl / 4-ethoxyphenyl C₂₈H₃₀N₂O₃ 442.56 Lacks 3-methoxy group; simpler substitution
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[...] 4-Ethoxyphenyl / Phenyl C₂₅H₂₁N₂O₂ 397.45 Reduced steric bulk; phenyl at position 2
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[...] 4-Methylphenyl / 4-fluorophenyl C₂₄H₂₀FN₂O 389.43 Halogen (F) enhances electronegativity
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[...] 4-Fluorophenyl / 4-methylphenyl (+ Br) C₂₄H₁₉BrFN₂O 465.33 Bromine addition increases molecular weight

Key Findings :

Substituent Effects on Lipophilicity: The target compound’s 3-methoxy and 4-butoxy groups increase hydrophobicity compared to analogs with single alkoxy or halogen substituents .

Synthetic Accessibility :

  • Analogs like 5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-[...] are synthesized via one-pot multicomponent reactions, suggesting similar pathways for the target compound .
  • Brominated derivatives require additional steps for halogen introduction, increasing synthetic complexity .

Biological Implications :

  • Ethoxy and methoxy groups are associated with improved metabolic stability in related heterocycles .
  • Fluorinated analogs may exhibit enhanced binding affinity in target proteins due to electronegative effects .

Notes on Comparative Analysis

Substituent-Driven Solubility : The target compound’s mixed alkoxy groups may improve solubility in organic solvents compared to purely aromatic or halogenated analogs.

Unresolved Questions: Limited data exist on the target compound’s toxicity or environmental impact, though TRI reports highlight the need for rigorous handling of structurally complex organics .

Biological Activity

Overview

The compound 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic molecule that exhibits notable biological activities. This article aims to compile and analyze the existing data on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H26N2O3\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_3

This structure includes multiple functional groups that contribute to its biological activity, including methoxy and ethoxy substituents which are known to enhance solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of benzoxazine compounds possess significant anticancer properties. For example, a related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of cell cycle progression.

Key Findings:

  • Cell Viability : In vitro assays showed that treatment with the compound reduced the viability of cancer cells by inducing apoptosis.
  • Mechanism of Action : The compound may exert its effects by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

There is evidence suggesting that similar compounds exhibit antimicrobial properties. The presence of butoxy and methoxy groups enhances the interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Research Insights:

  • Bacterial Inhibition : Studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders.

Research Findings:

  • Cytokine Modulation : The compound was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.
  • In Vivo Studies : Animal models demonstrated reduced inflammation markers when treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced viability in cancer cell lines
AntimicrobialInhibited growth of bacteria
Anti-inflammatoryDownregulated pro-inflammatory cytokines

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

  • Case Study 1 : A study involving a related benzoxazine derivative showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.
  • Case Study 2 : Investigation into antimicrobial properties revealed that a similar compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

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